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molecular formula C19H14F2N4O3S2 B8431018 5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine CAS No. 1259279-58-7

5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine

Cat. No. B8431018
M. Wt: 448.5 g/mol
InChI Key: LMBBWYXNNKBTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345708B2

Procedure details

5-fluoro-3-[5-fluoro-4-(methylthio)pyrimidin-2-yl]-1-tosyl-1H-pyrrolo[2,3-b]pyridine, 44b, (48.2 g, 111.5 mmol) was dissolved in dichloromethane (2.3 L) and treated portionwise with m-CPBA (27.5 g, 122.6 mmol) while keeping the temperature below 20° C. After addition was complete, the reaction was stirred at room temperature for 2 hours, then treated with another portion of m-CPBA (1.9 g) and stirred for another hour. The reaction mixture was washed with 12% aqueous K2CO3 (2×1.0 L) and the organic layer was dried on Na2SO4 and concentrated in vacuo to provide 50 g of 5-fluoro-3-[5-fluoro-4-(methylsulfinyl)pyrimidin-2-yl]-1-tosyl-1H-pyrrolo[2,3-b]pyridine as a yellow solid.
Name
5-fluoro-3-[5-fluoro-4-(methylthio)pyrimidin-2-yl]-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
44b
Quantity
48.2 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([S:17][CH3:18])[C:14]([F:19])=[CH:13][N:12]=3)=[CH:9][N:8]([S:20]([C:23]3[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[C:5]2=[N:6][CH:7]=1.C1C=C(Cl)C=C(C(OO)=[O:38])C=1>ClCCl.C1C=C(Cl)C=C(C(OO)=O)C=1>[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([S:17]([CH3:18])=[O:38])[C:14]([F:19])=[CH:13][N:12]=3)=[CH:9][N:8]([S:20]([C:23]3[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
5-fluoro-3-[5-fluoro-4-(methylthio)pyrimidin-2-yl]-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)SC)F)S(=O)(=O)C2=CC=C(C)C=C2
Name
44b
Quantity
48.2 g
Type
reactant
Smiles
FC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)SC)F)S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
2.3 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
1.9 g
Type
catalyst
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirred for another hour
WASH
Type
WASH
Details
The reaction mixture was washed with 12% aqueous K2CO3 (2×1.0 L)
CUSTOM
Type
CUSTOM
Details
the organic layer was dried on Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)S(=O)C)F)S(=O)(=O)C2=CC=C(C)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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